molecular formula C12H17NO B11727862 1-(3-Methoxy-4-methylphenyl)cyclobutanamine

1-(3-Methoxy-4-methylphenyl)cyclobutanamine

Katalognummer: B11727862
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: BDDKBYJNOKCSDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxy-4-methylphenyl)cyclobutanamine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is characterized by a cyclobutanamine core substituted with a 3-methoxy-4-methylphenyl group

Vorbereitungsmethoden

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclobutanamine typically involves the following steps:

    Formation of the cyclobutanamine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution with the 3-methoxy-4-methylphenyl group:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

1-(3-Methoxy-4-methylphenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, leading to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxy-4-methylphenyl)cyclobutanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methoxy-4-methylphenyl)cyclobutanamine can be compared with other similar compounds, such as:

  • 1-(3-Methoxyphenyl)cyclobutanamine
  • 1-(4-Methylphenyl)cyclobutanamine
  • 1-(3-Methoxy-4-chlorophenyl)cyclobutanamine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17NO/c1-9-4-5-10(8-11(9)14-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3

InChI-Schlüssel

BDDKBYJNOKCSDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2(CCC2)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.